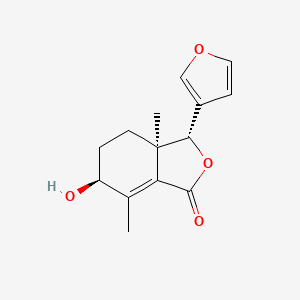

Dasycarpol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,3aR,6S)-3-(furan-3-yl)-6-hydroxy-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-8-10(15)3-5-14(2)11(8)13(16)18-12(14)9-4-6-17-7-9/h4,6-7,10,12,15H,3,5H2,1-2H3/t10-,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEUBPHEBYXFLM-VHRBIJSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)OC(C2(CCC1O)C)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)O[C@H]([C@@]2(CC[C@@H]1O)C)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Pharmacological Potential of Dictamnus dasycarpus: A Technical Guide to its Secondary Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dictamnus dasycarpus, a perennial herb belonging to the Rutaceae family, has a long-standing history in traditional medicine, particularly in Asia, for treating a variety of ailments, including skin diseases, inflammation, and infections.[1][2][3][4] Modern scientific investigation has delved into the phytochemical composition of this plant, revealing a rich and diverse array of secondary metabolites that are believed to be responsible for its therapeutic properties. This technical guide provides an in-depth exploration of the discovery, isolation, and biological activities of these compounds, with a focus on their potential for drug development. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.

The primary bioactive constituents of Dictamnus dasycarpus can be broadly categorized into alkaloids, limonoids, flavonoids, and sesquiterpenoids.[1][5] These compounds have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities.[2][6][7][8] This guide will summarize the key findings in these areas, present the quantitative data in a clear and comparative format, and provide detailed experimental protocols for the isolation and characterization of these promising molecules. Furthermore, we will visualize the key signaling pathways modulated by these secondary metabolites, offering a deeper understanding of their mechanisms of action.

Discovery and Classification of Secondary Metabolites

The investigation of Dictamnus dasycarpus has led to the identification of numerous secondary metabolites, with new compounds continually being discovered. The major classes of these compounds are detailed below.

Alkaloids

Alkaloids are a prominent class of nitrogen-containing compounds in Dictamnus dasycarpus, with quinoline and furoquinoline alkaloids being the most characteristic.[1][6] These compounds are recognized for their diverse biological activities. Notable alkaloids isolated from this plant include dictamnine, skimmianine, and γ-fagarine.[6]

Limonoids

Limonoids are highly oxygenated terpenoids that contribute significantly to the bioactivity of Dictamnus dasycarpus.[1][5] Fraxinellone and obacunone are two of the well-studied limonoids from this plant, exhibiting potent anti-inflammatory and anticancer effects.[7][8]

Flavonoids and Other Compounds

In addition to alkaloids and limonoids, Dictamnus dasycarpus also contains a variety of flavonoids, sesquiterpenoids, and other phenolic compounds that contribute to its overall pharmacological profile.[1][5]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of selected secondary metabolites isolated from Dictamnus dasycarpus.

Table 1: Anti-inflammatory Activity of Dictamnus dasycarpus Secondary Metabolites

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Dasycarinone | NO Inhibition | BV-2 | 1.8 | [9] |

| Dasycarine G | NO Inhibition | BV-2 | 10.4 | [6] |

| Compound 5 | NO Inhibition | BV-2 | 27.2 | [6] |

| Compound 6 | NO Inhibition | BV-2 | 15.8 | [6] |

| Compound 9 | NO Inhibition | BV-2 | 21.3 | [6] |

| Compound 10 | NO Inhibition | BV-2 | 19.7 | [6] |

Table 2: Cytotoxic Activity of Dictamnus dasycarpus Secondary Metabolites

| Compound | Cell Line | IC50 (µM) | Reference |

| Kihadanin D | MDA-MB-231 | 16.22 | [7] |

| Kihadanin D | A549 | 21.72 | [7] |

| Kihadanin D | HT29 | 31.06 | [7] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of secondary metabolites from Dictamnus dasycarpus.

General Experimental Workflow

The general workflow for the discovery of secondary metabolites from Dictamnus dasycarpus involves several key stages, from the initial extraction to the final characterization and bioactivity assessment.

Extraction of Secondary Metabolites

-

Preparation of Plant Material : Air-dry the root bark of Dictamnus dasycarpus at room temperature and grind it into a coarse powder.

-

Solvent Extraction : Macerate the powdered plant material with methanol (or another suitable solvent) at room temperature for an extended period (e.g., 72 hours), with periodic agitation. Repeat the extraction process multiple times to ensure exhaustive extraction.

-

Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation by Silica Gel Column Chromatography

-

Column Preparation : Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or petroleum ether) and pack it into a glass column.

-

Sample Loading : Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Gradient Elution : Elute the column with a gradient of solvents with increasing polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., 5:1, 4:1, 3:1, 2:1, 1:1, and 0:1 v/v).[1]

-

Fraction Collection : Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).

-

Fraction Pooling : Combine fractions with similar TLC profiles for further purification.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

-

Column : Utilize a reversed-phase C18 column (e.g., 250 mm × 10 mm, 5 µm).

-

Mobile Phase : Employ a gradient elution system. For the separation of alkaloids, a mobile phase consisting of methanol and an aqueous buffer (e.g., ammonium acetate) at a specific pH can be used.[10] For limonoids, a gradient of methanol or acetonitrile in water is typically effective.

-

Flow Rate : Set a flow rate appropriate for the column dimensions, for instance, 1.5 mL/min for a 4.6 mm i.d. column.[7]

-

Detection : Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Peak Collection : Collect the fractions corresponding to the desired peaks for subsequent analysis.

Nitric Oxide (NO) Inhibitory Assay in BV-2 Microglial Cells

-

Cell Culture : Culture BV-2 microglial cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding : Seed the BV-2 cells in 96-well plates at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight.[4]

-

Treatment : Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation : Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce NO production.[4]

-

Griess Assay :

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.[6]

-

Signaling Pathways and Mechanisms of Action

Several secondary metabolites from Dictamnus dasycarpus have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Several compounds from Dictamnus dasycarpus have demonstrated the ability to inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.

Downregulation of STAT3 and HIF-1α Signaling by Fraxinellone

Fraxinellone, a prominent limonoid, has been shown to exert its anticancer effects by targeting the STAT3 and HIF-1α signaling pathways. This dual inhibition leads to the suppression of tumor growth and angiogenesis.[8]

Conclusion and Future Perspectives

Dictamnus dasycarpus represents a valuable source of structurally diverse and biologically active secondary metabolites with significant potential for the development of new therapeutic agents. The alkaloids and limonoids, in particular, have demonstrated promising anti-inflammatory and anticancer properties through the modulation of key signaling pathways. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in this area. Future studies should focus on the elucidation of the mechanisms of action of a wider range of compounds, as well as on preclinical and clinical investigations to validate their therapeutic efficacy and safety. The continued exploration of the chemical constituents of Dictamnus dasycarpus is likely to yield novel lead compounds for the treatment of a variety of human diseases.

References

- 1. bosterbio.com [bosterbio.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STAT3 and HIF1α cooperatively mediate the transcriptional and physiological responses to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NFkB pathway and inhibition: an overview | Biswas | Computational Molecular Biology [bioscipublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bioconductor.unipi.it [bioconductor.unipi.it]

Fraxinellone: A Technical Guide to its Isolation, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxinellone, a degraded limonoid natural product, has garnered significant attention within the scientific community for its diverse and potent biological activities. Primarily isolated from plants of the Rutaceae family, most notably the root bark of Dictamnus dasycarpus, this compound has demonstrated promising insecticidal, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the core methodologies for the isolation and characterization of fraxinellone, alongside a summary of its key biological activities and mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Isolation of Fraxinellone

The successful isolation of fraxinellone from its natural sources relies on a combination of modern and traditional extraction and chromatographic techniques. The choice of method can significantly impact the yield and purity of the final compound.

Experimental Protocols

1. Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC)

This method offers a highly efficient and rapid approach for obtaining high-purity fraxinellone.

-

Plant Material Preparation: Air-dried and ground root bark of Dictamnus dasycarpus is used as the starting material.[1]

-

Supercritical Fluid Extraction (SFE):

-

Apparatus: A supercritical fluid extractor.

-

Procedure: 500 g of the ground root bark is placed in a 1 L extraction vessel. The extraction is performed statically for 1 hour, followed by a 6.5-hour dynamic extraction.[1]

-

Conditions:

-

-

High-Speed Counter-Current Chromatography (HSCCC):

-

Apparatus: A preparative HSCCC instrument.

-

Two-Phase Solvent System: A mixture of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:0.8:1.3:0.9 is prepared and thoroughly equilibrated. The upper and lower phases are separated shortly before use.[3][4][5]

-

Procedure:

-

The HSCCC column is first filled with the upper phase as the stationary phase.

-

The apparatus is then rotated at a specific speed (e.g., 850 rpm).

-

The lower phase is pumped into the column as the mobile phase at a defined flow rate (e.g., 2.0 mL/min).

-

After the mobile phase front emerges and hydrodynamic equilibrium is established, the SFE extract (dissolved in a small volume of the lower phase) is injected.

-

The effluent is continuously monitored with a UV detector (e.g., at 254 nm), and fractions are collected.

-

-

Results: This method can yield fraxinellone with a purity of up to 99.0%, as determined by HPLC.[3]

-

2. Traditional Column Chromatography

While more time-consuming, traditional column chromatography is a widely used method for the isolation of fraxinellone.

-

Extraction: The dried and powdered root bark of Dictamnus dasycarpus is typically extracted with an organic solvent such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to sequential fractionation using solvents of increasing polarity.

-

Column Chromatography:

-

Stationary Phases: Silica gel, Sephadex LH-20, and ODS are commonly employed.[2]

-

Mobile Phases: A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to elute the compounds.

-

Purification: Multiple chromatographic steps, including preparative thin-layer chromatography (PTLC), may be necessary to achieve high purity.[2]

-

Data Presentation: Isolation Yield and Purity

| Isolation Method | Starting Material | Yield of Fraxinellone | Purity | Reference |

| SFE-HSCCC | 1.0 g of SFE extract | 83 mg | 99.0% | [3] |

| Silica Gel Column Chromatography | 10 g of SFE extract | 310 mg | Not specified | [3] |

Characterization of Fraxinellone

The structural elucidation and confirmation of fraxinellone are achieved through a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆O₃ | [6] |

| Molecular Weight | 232.27 g/mol | [6] |

| Melting Point | 116-118 °C | |

| Appearance | White crystalline solid |

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The spectrum reveals the number of different types of protons and their neighboring environments. Key signals include those for the furan ring protons, the methyl groups, and the protons of the cyclohexane ring system.

¹³C NMR (Carbon-13 NMR): This technique provides information on the number and types of carbon atoms in the molecule, including carbonyl carbons, olefinic carbons, and aliphatic carbons.

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of fraxinellone. Electrospray ionization (ESI) is a common technique used. The tandem mass spectrum (MS/MS) of fraxinellone shows characteristic fragmentation patterns that can be used for its identification in complex mixtures. The protonated molecule [M+H]⁺ is often observed.

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the fraxinellone molecule.

-

IR (KBr, cm⁻¹): 2932, 1743 (lactone C=O), 1672, 1204, 1161, 1135, 1023, 977, 950, 871, 814, 747, 607.[3]

Biological Activities and Mechanisms of Action

Fraxinellone exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being of particular interest in drug development.

Anticancer Activity

Fraxinellone has demonstrated significant anticancer activity in vitro and in vivo.[4] Its mechanism of action is multifaceted, primarily involving the inhibition of key signaling pathways that are crucial for tumor growth and survival.

Inhibition of the PD-L1/STAT3/HIF-1α Signaling Pathway

Fraxinellone has been shown to inhibit the expression of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein that cancer cells use to evade the immune system.[4][6] This inhibition is achieved through the downregulation of the STAT3 and HIF-1α signaling pathways.[4][6]

-

STAT3 (Signal Transducer and Activator of Transcription 3): Fraxinellone inhibits the activation of STAT3 by targeting the JAK1, JAK2, and Src pathways.[4]

-

HIF-1α (Hypoxia-Inducible Factor 1-alpha): It reduces the synthesis of HIF-1α protein via the mTOR/p70S6K/eIF4E and MAPK pathways.[4]

The cooperative reduction of STAT3 and HIF-1α by fraxinellone leads to the suppression of PD-L1 expression, which in turn inhibits cancer cell proliferation and angiogenesis.[4]

References

- 1. Suppression of NF-κB signaling and NLRP3 inflammasome activation in macrophages is responsible for the amelioration of experimental murine colitis by the natural compound fraxinellone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. farm.ucl.ac.be [farm.ucl.ac.be]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Dictamnine: A Comprehensive Technical Guide on its Pharmacology and Traditional Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dictamnine, a furoquinoline alkaloid isolated from the root bark of Dictamnus dasycarpus Turcz. and other plants of the Rutaceae family, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in Chinese medicine, primarily as a component of Cortex Dictamni (Bai Xian Pi), for the treatment of skin diseases, modern research has unveiled its potential in oncology, immunology, and cardiovascular medicine. This technical guide provides an in-depth overview of the pharmacology of dictamnine, its mechanisms of action, and its traditional uses, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Introduction

Traditional Uses

Primary Traditional Functions:

Traditional Preparations: The most common method of preparation is decoction.[4][5] The dried root bark is boiled in water, and the resulting liquid is either consumed orally or used as a topical wash.

Pharmacology of Dictamnine

Dictamnine exhibits a broad spectrum of pharmacological activities, which are summarized below.

Anticancer Activity

Dictamnine has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and migration, and the modulation of key signaling pathways.

Signaling Pathways Involved in Anticancer Activity:

-

HIF-1α and Slug Signaling: Dictamnine has been shown to inhibit the proliferation, migration, and invasion of cancer cells, as well as promote apoptosis, by downregulating the HIF-1α and Slug signaling pathways.[6]

-

PI3K/AKT/mTOR Signaling: This pathway, crucial for cell growth and survival, is a target of dictamnine. By inhibiting this pathway, dictamnine can suppress tumor growth.

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another key regulator of cell proliferation and survival that is modulated by dictamnine.

digraph "Dictamnine_Anticancer_Signaling" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];

edge [arrowsize=0.7];

// Nodes

Dictamnine [label="Dictamnine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"];

AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"];

mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"];

HIF1a [label="HIF-1α", fillcolor="#FBBC05", fontcolor="#202124"];

Slug [label="Slug", fillcolor="#FBBC05", fontcolor="#202124"];

Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Dictamnine -> PI3K [label="inhibits", color="#34A853"];

PI3K -> AKT [color="#4285F4"];

AKT -> mTOR [color="#4285F4"];

mTOR -> HIF1a [color="#4285F4"];

HIF1a -> Slug [color="#4285F4"];

Slug -> Proliferation [label="promotes", color="#EA4335"];

Slug -> Apoptosis [label="inhibits", color="#EA4335"];

Slug -> Migration [label="promotes", color="#EA4335"];

Dictamnine -> HIF1a [label="inhibits", color="#34A853"];

Dictamnine -> Slug [label="inhibits", color="#34A853"];

}

Caption: Workflow for MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of dictamnine and a vehicle control.

-

Incubation: Incubate the treated cells for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway

This protocol provides a general framework for investigating the effect of dictamnine on the NF-κB signaling pathway.

Methodology:

-

Cell Treatment: Treat cells (e.g., RAW 264.7 macrophages) with dictamnine for a specified time, with or without an inflammatory stimulus like LPS.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, p-IκBα, total p65, total IκBα, and a loading control like β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol outlines the general procedure for quantifying apoptosis induced by dictamnine.

Methodology:

-

Cell Treatment: Treat cancer cells with dictamnine at various concentrations for a defined period.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells: Early apoptotic cells.

-

Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Conclusion and Future Directions

Dictamnine is a pharmacologically active natural product with a rich history in traditional medicine and significant potential for modern therapeutic applications. Its diverse biological activities, particularly its anticancer and anti-inflammatory properties, are well-documented. However, further research is warranted to fully elucidate its mechanisms of action, establish a more comprehensive toxicological profile, and explore its therapeutic efficacy in preclinical and clinical studies. The development of synthetic analogs with improved potency and reduced toxicity also represents a promising avenue for future drug discovery efforts. This guide provides a solid foundation for researchers to build upon in their exploration of this fascinating molecule.

References

- 1. baicao.nl [baicao.nl]

- 2. rsc.org [rsc.org]

- 3. Bai Xian Pi (Cortex Dictamni) | Chinese Herbal Medicine [asante-academy.com]

- 4. BAI XIAN PI – Chinese Herbal Medicine [ccmlondon.com]

- 5. CN104721326A - Traditional Chinese medicine for treatment of eczema - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Phytochemical Profile of Dictamnus dasycarpus Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dictamnus dasycarpus, a member of the Rutaceae family, is a perennial herb with a long history of use in traditional medicine, particularly in Asia. The root bark, known as Cortex Dictamni, is officially listed in the Chinese Pharmacopoeia and is utilized for its anti-inflammatory, anti-allergic, and detoxifying properties. Modern phytochemical investigations have revealed a complex and diverse array of secondary metabolites within D. dasycarpus extracts, contributing to its wide range of pharmacological activities. This technical guide provides a comprehensive overview of the phytochemical profile of D. dasycarpus extracts, with a focus on quantitative data, detailed experimental protocols, and the modulation of key signaling pathways.

Phytochemical Composition: A Quantitative Overview

Dictamnus dasycarpus is a rich source of various classes of phytochemicals, with more than 200 compounds having been isolated and identified.[1][2] The primary bioactive constituents include alkaloids, limonoids, flavonoids, and essential oils. The concentration of these compounds can vary depending on factors such as the geographical origin of the plant, harvest time, and the extraction method employed.

Data Presentation

The following tables summarize the quantitative data available for key phytochemicals in Dictamnus dasycarpus extracts.

Table 1: Quantitative Analysis of Major Alkaloids in Dictamnus dasycarpus

| Compound | Plant Part | Extraction Solvent | Analytical Method | Concentration | Reference |

| Dictamnine | Root Bark | Methanol | HPLC-UV | 0.0021-0.1060 g/L (in final solution) | [3] |

| Skimmianine | Root Bark | Methanol | Not specified | Not specified | [4] |

| γ-Fagarine | Root Bark | Methanol | Not specified | Not specified | [4] |

Table 2: Quantitative Analysis of Major Limonoids in Dictamnus dasycarpus

| Compound | Plant Part | Extraction Solvent | Analytical Method | Concentration | Reference |

| Obacunone | Root Bark | Methanol | HPLC-UV | 0.0201-0.9200 g/L (in final solution) | [3] |

| Fraxinellone | Root Bark | Methanol | HPLC-UV | 0.0102-1.020 g/L (in final solution) | [3] |

| Limonin | Root Bark | 70% Ethanol | Not specified | Not specified | [5] |

Table 3: Total Phenolic and Flavonoid Content in Dictamnus dasycarpus

| Phytochemical Class | Plant Part | Extraction Solvent | Analytical Method | Concentration | Reference |

| Total Phenolics | Root Bark | Methanol | Folin-Ciocalteu | Varies | [6][7] |

| Total Flavonoids | Root Bark | Methanol | Aluminum chloride colorimetric | Varies | [6][7] |

Table 4: Composition of Essential Oil from Dictamnus dasycarpus

| Compound | Plant Part | Extraction Method | Analytical Method | Relative Content (%) | Reference |

| syn-7-hydroxy-7-anisylnorbornene | Not specified | Hydrodistillation | GC-MS | 29.4 | [8] |

| Pregeijerene | Not specified | Hydrodistillation | GC-MS | 15.5 | [8] |

| Geijerene | Not specified | Hydrodistillation | GC-MS | 11.4 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction and analysis of phytochemicals from Dictamnus dasycarpus. The following sections provide an overview of commonly employed experimental protocols.

Extraction of Phytochemicals

1. Maceration with Ethanol:

-

Objective: To extract a broad range of polar and moderately non-polar compounds.

-

Protocol:

-

Air-dry the root bark of Dictamnus dasycarpus at room temperature and grind it into a coarse powder.

-

Macerate the powdered plant material with 70% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.[2]

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

-

2. Hydrodistillation for Essential Oil Extraction:

-

Objective: To isolate volatile compounds (essential oils).

-

Protocol:

-

Subject the fresh or dried aerial parts of Dictamnus dasycarpus to hydrodistillation for 3 hours using a Clevenger-type apparatus.

-

Collect the oily layer from the distillate.

-

Dry the collected essential oil over anhydrous sodium sulfate.

-

Store the oil in a sealed vial at 4°C until analysis.

-

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC) for Alkaloids and Limonoids:

-

Objective: To separate, identify, and quantify specific alkaloids and limonoids.

-

Protocol for Simultaneous Determination of Dictamnine, Obacunone, and Fraxinellone: [3]

-

Chromatographic System: An HPLC system equipped with a UV detector.

-

Column: Kromasil C18 column (specific dimensions not provided).

-

Mobile Phase: Methanol-water (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 236 nm.

-

Standard Preparation: Prepare standard stock solutions of dictamnine, obacunone, and fraxinellone in methanol.

-

Quantification: Generate a calibration curve for each standard and determine the concentration of the analytes in the sample extracts by comparing their peak areas with the calibration curve.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis:

-

Objective: To identify and quantify the volatile components of the essential oil.

-

Protocol:

-

Chromatographic System: A GC-MS system.

-

Column: A non-polar capillary column such as DB-5 or HP-5MS.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector and Detector Temperature: Typically set at 250°C and 280°C, respectively.

-

Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 60°C and gradually increasing to 240°C.

-

Identification: Identify the components by comparing their mass spectra and retention indices with those of reference compounds and databases (e.g., NIST, Wiley).

-

Quantification: Determine the relative percentage of each component by peak area normalization.

-

Mandatory Visualizations: Signaling Pathways and Workflows

Signaling Pathway Modulation

Dictamnus dasycarpus extracts and their isolated constituents have been shown to modulate several key signaling pathways involved in inflammation and other cellular processes.

Caption: NF-κB signaling pathway modulation by Dictamnus dasycarpus limonoids.

Caption: General experimental workflow for phytochemical analysis of D. dasycarpus.

Conclusion

Dictamnus dasycarpus is a chemically rich medicinal plant with a diverse phytochemical profile. The presence of numerous bioactive compounds, particularly alkaloids and limonoids, underpins its traditional uses and offers significant potential for modern drug development. This guide provides a foundational understanding of the quantitative composition, analytical methodologies, and mechanisms of action of D. dasycarpus extracts. Further research is warranted to fully elucidate the synergistic effects of its complex chemical matrix and to standardize extracts for clinical applications. The detailed protocols and pathway analyses presented here serve as a valuable resource for scientists and researchers in the fields of phytochemistry, pharmacology, and drug discovery.

References

- 1. Anti-inflammatory activities of Dictamnus dasycarpus Turcz., root bark on allergic contact dermatitis induced by dinitrofluorobenzene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dictamnus dasycarpus Turcz. attenuates airway inflammation and mucus hypersecretion by modulating the STAT6-STAT3/FOXA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Phenolic and Flavonoid Content and Biological Activities of Extracts and Isolated Compounds of Cytisus villosus Pourr - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UHPLC-MS Analyses of Plant Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 7. Quantitative Analysis of Total Phenolic and Total Flavonoid Constituents of some Ficus species [jabps.journals.ekb.eg]

- 8. researchgate.net [researchgate.net]

In Vitro Cytotoxic Effects of Dasycarine and Related Compounds from Dictamnus dasycarpus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dasycarine is a novel quinoline alkaloid that has been isolated from the plant Dictamnus dasycarpus. Its chemical structure has been identified as 4, 5, 8-trimethoxyl–3-(3-methyl–2-butenyl)-2-quinone. While research on the specific biological activities of Dasycarine is still in its nascent stages, the plant from which it is derived, Dictamnus dasycarpus, has a history of use in traditional medicine and has been the subject of numerous phytochemical and pharmacological studies. This technical guide provides a comprehensive overview of the known in vitro cytotoxic effects of compounds isolated from Dictamnus dasycarpus, with a particular focus on quinoline alkaloids and other cytotoxic constituents. This information serves as a valuable resource for researchers interested in the potential anticancer properties of Dasycarine and related natural products.

Disclaimer: To date, no specific studies on the in vitro cytotoxic effects of Dasycarine have been published in peer-reviewed literature. The data presented herein pertains to other compounds isolated from Dictamnus dasycarpus and is intended to provide a scientific context for the potential bioactivity of Dasycarine.

Cytotoxic Compounds from Dictamnus dasycarpus

Dictamnus dasycarpus is a rich source of various secondary metabolites, including quinoline alkaloids and limonoids, several of which have demonstrated significant cytotoxic activities against a range of cancer cell lines.

Quantitative Data on Cytotoxicity

The following tables summarize the reported 50% inhibitory concentration (IC50) values of various compounds isolated from Dictamnus dasycarpus against different human cancer cell lines.

Table 1: Cytotoxicity of Limonoids from Dictamnus dasycarpus

| Compound | Cell Line | IC50 (µM) | Reference |

| Kihadanin D | MDA-MB-231 (Breast Cancer) | 16.22 | [1] |

| A549 (Lung Cancer) | 21.72 | [1] | |

| HT29 (Colon Cancer) | 31.06 | [1] |

Table 2: Cytotoxicity of Quinoline Alkaloids and Other Compounds from Dictamnus dasycarpus

| Compound | Cell Line | IC50 (µM) | Reference |

| Dictamnine A | A549 (Lung Cancer) | 29.6 ± 1.78 | [2] |

| Dictamnine B | A549 (Lung Cancer) | 24.7 ± 1.13 | [2] |

| Dictamnine | HepG2 (Liver Cancer) | Dose-dependent decrease in viability | [3] |

| Obakunone | HepG2 (Liver Cancer) | Dose-dependent decrease in viability | [3] |

| Fraxinellone | HepG2 (Liver Cancer) | Dose-dependent decrease in viability | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the cytotoxic effects of compounds from Dictamnus dasycarpus.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., 150 µL of DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

2. SRB (Sulphorhodamine B) Assay

-

Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass and, therefore, the cell number.

-

Protocol:

-

Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

-

After treatment, fix the cells by gently adding cold TCA (e.g., 50 µL of 50% w/v) and incubate for 1 hour at 4°C.

-

Wash the plates five times with tap water and allow them to air dry.

-

Stain the cells with SRB solution (e.g., 100 µL of 0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Dissolve the bound dye in a basic solution (e.g., 200 µL of 10 mM Tris base).

-

Measure the absorbance at a specific wavelength (e.g., 510 nm).

-

Cell Cycle Analysis

-

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.

-

Protocol:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram representing the cell cycle distribution.

-

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: General workflow for screening cytotoxic compounds.

Potential Signaling Pathway for Quinoline Alkaloid-Induced Cytotoxicity

Based on studies of related quinoline alkaloids, a potential mechanism of action could involve the induction of cell cycle arrest and apoptosis. The following diagram illustrates a hypothetical signaling pathway.

Caption: Hypothetical signaling pathway for cytotoxicity.

Conclusion and Future Directions

While direct evidence for the cytotoxic effects of Dasycarine is currently lacking, the existing body of research on its source plant, Dictamnus dasycarpus, strongly suggests that it may possess significant anticancer properties. The quinoline alkaloid and limonoid constituents of this plant have demonstrated potent cytotoxicity against various cancer cell lines.

Future research should focus on:

-

The isolation and purification of Dasycarine in sufficient quantities for comprehensive biological evaluation.

-

In vitro cytotoxicity screening of Dasycarine against a panel of human cancer cell lines.

-

Elucidation of the molecular mechanisms underlying the potential cytotoxic effects of Dasycarine, including its impact on cell cycle progression, apoptosis, and key signaling pathways.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising therapeutic potential of Dasycarine and other bioactive compounds from Dictamnus dasycarpus.

References

- 1. [Chemical constituents from root barks of Dictamnus dasycarpus and their cytotoxic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Subchronic Toxicity Studies of Cortex Dictamni Extracts in Mice and Its Potential Hepatotoxicity Mechanisms in Vitro [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Ethnopharmacology of Dictamnus dasycarpus

Introduction

Ethnopharmacology and Traditional Uses

The historical use of D. dasycarpus is well-documented in various traditional medical systems, particularly for treating inflammatory conditions. In China, Japan, and Korea, it is widely used for skin ailments like eczema, pruritus (itching), urticaria, and atopic dermatitis.[6][7][8] Its applications also extend to treating jaundice, rheumatism, asthma, and arthralgia.[1][4][9]

Table 1: Summary of Traditional Uses

| Plant Part | Traditional Indication | Geographical Region / Medical System |

|---|---|---|

| Root Bark (Cortex Dictamni) | Skin diseases (eczema, pruritus, urticaria, atopic dermatitis, psoriasis)[4][6][7][8] | Traditional Chinese Medicine, Korean & Japanese Medicine |

| Root Bark | Clearing heat, removing dampness, dispelling wind, detoxification[2][4][5] | Traditional Chinese Medicine |

| Root Bark | Jaundice, rheumatism, bleeding, chronic hepatitis[1][9] | Traditional Chinese & Local Medicine |

| Root Bark | Asthma, arthralgia[1] | Traditional Medicine |

Phytochemistry: Bioactive Constituents

Phytochemical investigations have revealed that D. dasycarpus is a rich reservoir of bioactive compounds. Over 200 constituents have been isolated and identified, primarily categorized as quinoline alkaloids, limonoids (and their glycosides), terpenoids, flavonoids, and phenylpropanoids.[2][3][4][5] The quinoline alkaloids and limonoids are considered the most characteristic and pharmacologically significant components of this plant.[8][9][10]

Table 2: Major Bioactive Compounds from Dictamnus dasycarpus

| Compound Name | Chemical Class | Plant Part | Reported Biological Activity |

|---|---|---|---|

| Dictamnine | Quinoline Alkaloid | Root Bark | Anti-inflammatory, Anti-allergic, Anticancer, Neuroprotective[4][8][11][12] |

| Skimmianine | Quinoline Alkaloid | Root Bark | Inhibition of Nitric Oxide (NO) production[13] |

| γ-Fagarine | Quinoline Alkaloid | Root Bark | Inhibition of NO production[13] |

| Obacunone | Limonoid | Root Bark | Neuroprotective, Cytotoxic[11][14] |

| Limonin | Limonoid | Root Bark | Cytotoxic[14] |

| Fraxinellone | Degraded Limonoid | Root Bark | Neuroprotective, Anticancer[11][15] |

| Kihadanin D | Limonoid | Root Bark | Cytotoxic against MDA-MB-231, A549, and HT29 cancer cells[14] |

| Preskimmianine | Alkaloid | Root Bark | Inhibition of NO production[13][14] |

Validated Pharmacological Activities

Modern scientific research has substantiated many of the traditional claims associated with D. dasycarpus, particularly its anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory and Anti-allergic Activity

Extracts of D. dasycarpus and its isolated compounds exhibit potent anti-inflammatory effects. Studies have shown that its methanol extract (MEDD) can effectively suppress contact dermatitis by inhibiting the production of pro-inflammatory cytokines like IFN-γ and TNF-α.[6] It also reduces the expression of adhesion molecules such as ICAM-1 and various chemokines (IL-6, IL-8, MCP-1), which are crucial for immune cell infiltration into inflamed tissues.[1][7] The underlying mechanism often involves the downregulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][6][7] Ethanolic extracts have been shown to suppress nitric oxide (NO) production and reduce mRNA expression of NF-κB in LPS-activated macrophages.[16]

Table 3: Quantitative Anti-inflammatory Data

| Experimental Model | Extract/Compound | Key Quantitative Result |

|---|---|---|

| DNFB-induced Contact Dermatitis (mice) | Methanol Extract (300 μ g/ear ) | Suppressed the increase in IFN-γ and TNF-α levels (P<0.05)[6] |

| LPS-stimulated RAW 264.7 cells | Ethanol Extract (1 mg/mL) | Suppressed NO production by 33%; Reduced NF-κB mRNA expression by 24%[16] |

| PMA/A23187-stimulated RBL-2H3 cells | Methanol Extract (>50 μg/mL) | Reduced β-hexosaminidase release (P<0.05)[6] |

| TNF-α-stimulated HaCaT cells | Methanol Extract | Prevented activation of the NF-κB pathway[7] |

| LPS-stimulated BV2 cells | Skimmianine | Potent inhibition of nitric oxide (NO) production[13] |

Antioxidant Activity

Various solvent extracts of D. dasycarpus have demonstrated significant free radical-scavenging capabilities. Acetone and ethyl acetate extracts, in particular, show strong antioxidant potential in assays such as DPPH and ABTS radical scavenging.[17] Polysaccharides isolated from the aerial parts of the plant also exhibit higher antioxidant activity compared to those from the root bark.[18]

Table 4: Quantitative Antioxidant Data

| Assay | Extract / Part | IC50 Value |

|---|---|---|

| DPPH Radical Scavenging | Ethyl Acetate Part | 0.407 mg/mL[19] |

| DPPH Radical Scavenging | Chloroform Part | 0.824 mg/mL[19] |

| DPPH Radical Scavenging | Petroleum Ether Part | 0.875 mg/mL[19] |

| ABTS Radical Scavenging (Polysaccharides) | Aerial Parts | 0.23±0.01 mg/mL[18] |

| OH Radical Scavenging (Polysaccharides) | Aerial Parts | 4.73±0.03 mg/mL[18] |

Anticancer Activity

The cytotoxic potential of D. dasycarpus against various cancer cell lines has been a subject of intense research. Limonoids, such as kihadanin D, have shown notable cytotoxicity against human breast (MDA-MB-231), lung (A549), and colon (HT29) cancer cells.[14] Fraxinellone has been found to inhibit tumor growth by suppressing PD-L1 expression through the downregulation of STAT3 and HIF-1α signaling pathways.[15] Furthermore, the alkaloid kokusaginine has demonstrated a potent inhibitory effect on multidrug-resistant breast cancer cell lines.[15]

Table 5: Quantitative Anticancer Data

| Cancer Cell Line | Extract/Compound | IC50 Value |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | Kihadanin D | 16.22 μmol·L⁻¹[14] |

| A549 (Lung Cancer) | Kihadanin D | 21.72 μmol·L⁻¹[14] |

| HT29 (Colon Cancer) | Kihadanin D | 31.06 μmol·L⁻¹[14] |

| A549 (Lung Cancer) | Essential Oil | >100 mg/mL[20] |

Neuroprotective Effects

Bioassay-guided fractionation has identified obacunone as a potent neuroprotective agent. At concentrations of 100-150 µM, obacunone effectively protects mouse hippocampal HT22 cells from glutamate-induced neurotoxicity.[11] This protective mechanism is linked to the induction of heme oxygenase (HO)-1 expression via the p38 MAPK pathway, which enhances cellular resistance to oxidative injury.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the ethnopharmacological investigation of D. dasycarpus.

Protocol for Extraction and Isolation of Bioactive Compounds

This protocol is based on a supercritical fluid extraction (SFE) and high-speed counter-current chromatography (HSCCC) method for efficient separation.[21]

-

Sample Preparation: Air-dry the root bark of D. dasycarpus and grind it into a fine powder.

-

Supercritical Fluid Extraction (SFE):

-

Load 500 g of the ground root bark into a 1 L extraction vessel.

-

Perform a static extraction for 1 hour, followed by a 6.5-hour dynamic extraction.

-

Set SFE conditions: Pressure at 30 MPa, temperature at 45°C, and a CO₂ flow rate of 2 L/min.

-

Collect the crude extract in a separation vessel.

-

-

High-Speed Counter-Current Chromatography (HSCCC) Purification:

-

Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:0.8:1.3:0.9 v/v/v/v).

-

Dissolve 1.0 g of the SFE crude extract for purification.

-

Configure the HSCCC with the upper phase as the stationary phase and the lower phase as the mobile phase.

-

Operate in the head-to-tail elution mode to separate and purify individual compounds like dictamnine, obacunone, and fraxinellone.

-

Protocol for In Vitro Anti-inflammatory Assay (NO Inhibition)

This protocol details the measurement of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[16]

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Treatment:

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the D. dasycarpus extract or isolated compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

-

Nitric Oxide Measurement (Griess Reaction):

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-only treated control group.

-

Protocol for Western Blot Analysis of Signaling Proteins

This protocol describes the detection of key proteins in the NF-κB and MAPK signaling pathways.[1][6][22]

-

Protein Extraction:

-

Culture and treat cells (e.g., RAW 264.7 or HaCaT) as described in the relevant assay.

-

Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p38, p-ERK, p-NF-κB p65, IκB-α) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

-

Visualizations: Workflows and Signaling Pathways

Conclusion and Future Perspectives

Dictamnus dasycarpus is a medicinal plant with a rich history of traditional use, which is now being progressively validated by modern scientific investigation. Its diverse phytochemical profile, rich in alkaloids and limonoids, is responsible for a wide spectrum of pharmacological effects, most notably anti-inflammatory, antioxidant, and anticancer activities. The mechanisms of action often involve the modulation of critical cellular signaling pathways like NF-κB and MAPK.

While the therapeutic potential is significant, future research should focus on several key areas. Rigorous quality control standards are needed to ensure the consistency and safety of its medicinal preparations.[2][5] Although preclinical studies are promising, well-designed clinical trials are essential to translate these findings into effective human therapies.[3][5] Finally, comprehensive toxicological studies are imperative, as some reports have indicated potential for hepatotoxicity and phototoxicity, which must be thoroughly understood to ensure safe clinical application.[8][23][24] Continued exploration of this plant holds great promise for the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. The traditional uses, phytochemistry, pharmacology and toxicology of Dictamnus dasycarpus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The traditional uses, phytochemistry, pharmacology and toxicology of Dictamnus dasycarpus: a review. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Anti-inflammatory activities of Dictamnus dasycarpus Turcz., root bark on allergic contact dermatitis induced by dinitrofluorobenzene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Dictamnus dasycarpus Turcz., root bark on ICAM-1 expression and chemokine productions in vivo and vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Medicinal uses, phytochemistry and pharmacology of the genus Dictamnus (Rutaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective effects of constituents of the root bark of Dictamnus dasycarpus in mouse hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitory alkaloids from Dictamnus dasycarpus root barks on lipopolysaccharide-induced nitric oxide production in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Chemical constituents from root barks of Dictamnus dasycarpus and their cytotoxic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Natural Products isolated from Dictamnus dasycarpus - BioCrick [biocrick.com]

- 16. Anti-inflammatory activity of the ethanol extract of Dictamnus dasycarpus leaf in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. thescipub.com [thescipub.com]

- 19. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. Dictamnus dasycarpus Turcz. Root Bark Improves Skin Barrier Function and Symptoms of Atopic Dermatitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Exploring the Mechanism of Hepatotoxicity Induced by Dictamnus dasycarpus Based on Network Pharmacology, Molecular Docking and Experimental Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Furoquinoline alkaloids, a class of natural products found in various plant species, have emerged as promising candidates due to their diverse biological activities. Among these, dictamnine and its related alkaloids have demonstrated a significant antimicrobial spectrum. This technical guide provides an in-depth analysis of the antimicrobial properties of dictamnine and its structural analogs, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Quantitative Antimicrobial Spectrum

The antimicrobial efficacy of dictamnine and its related alkaloids has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several of these compounds.

Table 1: Minimum Inhibitory Concentrations (MIC) of Dictamnine and Related Alkaloids against Fungi

| Compound | Fungus | MIC (µg/mL) | Reference |

| Dictamnine | Candida albicans | 312.5 | |

| Dictamnine | Saccharomyces cerevisiae | 64 | [1] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Furoquinoline Alkaloids against Bacteria

| Compound | Bacterium | MIC (µg/mL) | Reference |

| Lecomtequinoline A | Escherichia coli | >18.7 | [2] |

| Bacillus subtilis | 11.1 | [2] | |

| Pseudomonas agarici | 12.3 | [2] | |

| Micrococcus luteus | 15.2 | [2] | |

| Staphylococcus warneri | 11.4 | [2] | |

| Lecomtequinoline B | Escherichia coli | >18.7 | [2] |

| Bacillus subtilis | 15.2 | [2] | |

| Pseudomonas agarici | >18.7 | [2] | |

| Micrococcus luteus | 18.7 | [2] | |

| Staphylococcus warneri | 16.5 | [2] | |

| Lecomtequinoline C | Escherichia coli | >18.7 | [2] |

| Bacillus subtilis | >18.7 | [2] | |

| Pseudomonas agarici | >18.7 | [2] | |

| Micrococcus luteus | >18.7 | [2] | |

| Staphylococcus warneri | >18.7 | [2] | |

| Anhydroevoxine | Escherichia coli | 12.5 | [2] |

| Bacillus subtilis | 11.1 | [2] | |

| Pseudomonas agarici | 15.2 | [2] | |

| Micrococcus luteus | 18.7 | [2] | |

| Staphylococcus warneri | >18.7 | [2] | |

| Evoxine | Escherichia coli | >18.7 | [2] |

| Bacillus subtilis | 16.5 | [2] | |

| Pseudomonas agarici | >18.7 | [2] | |

| Micrococcus luteus | >18.7 | [2] | |

| Staphylococcus warneri | 15.2 | [2] | |

| Dictamnine | Escherichia coli | >18.7 | [2] |

| Bacillus subtilis | >18.7 | [2] | |

| Pseudomonas agarici | >18.7 | [2] | |

| Micrococcus luteus | >18.7 | [2] | |

| Staphylococcus warneri | >18.7 | [2] |

Experimental Protocols

The antimicrobial activities of dictamnine and related alkaloids are primarily assessed using standardized laboratory techniques, including broth microdilution and disk diffusion assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4][5][6]

Workflow for Broth Microdilution Assay

Workflow of the broth microdilution assay.

Detailed Steps:

-

Preparation of Alkaloid Solutions: A stock solution of the test alkaloid is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[1] Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[1][7]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[8][9] This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

-

Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted alkaloid are inoculated with the standardized microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).[7][10]

-

Determination of MIC: After incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism.[10]

Disk Diffusion Method

This qualitative or semi-quantitative method is used to screen for antimicrobial activity.

Workflow for Disk Diffusion Assay

Workflow of the disk diffusion assay.

Detailed Steps:

-

Agar Plate Preparation: A suitable agar medium, such as Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi, is poured into Petri dishes and allowed to solidify.[11]

-

Inoculum Preparation and Application: A standardized microbial suspension (0.5 McFarland) is uniformly swabbed onto the surface of the agar plate.[8][9]

-

Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test alkaloid and placed on the inoculated agar surface.[11]

-

Incubation: The plates are incubated under appropriate conditions.

-

Measurement of Inhibition Zones: The diameter of the clear zone of no microbial growth around each disk is measured in millimeters. The size of the zone of inhibition is indicative of the antimicrobial activity.[11]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of furoquinoline alkaloids are multifaceted and can involve various cellular targets. One of the key mechanisms is the inhibition of nucleic acid and protein synthesis.[12][13]

Inhibition of Uropathogenic Escherichia coli (UPEC) Adhesion by Dictamnine

Dictamnine has been shown to impede the ability of uropathogenic Escherichia coli (UPEC) to adhere to and invade urothelial cells, a critical step in the pathogenesis of urinary tract infections. This effect is achieved through the downregulation of genes responsible for the expression of fimbriae, which are crucial for bacterial attachment.[10][14]

Logical Relationship of Dictamnine's Action on UPEC

Dictamnine's inhibitory effect on UPEC virulence.

Conclusion

Dictamnine and its related furoquinoline alkaloids represent a valuable class of natural products with significant antimicrobial potential. The data presented in this guide highlight their activity against a range of bacteria and fungi. Further research is warranted to fully elucidate their mechanisms of action, explore their synergistic potential with existing antibiotics, and evaluate their therapeutic efficacy and safety in preclinical and clinical settings. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations into this promising class of antimicrobial agents.

References

- 1. CN104248637A - Application of dictamine in preparation of anti candida albicans drugs - Google Patents [patents.google.com]

- 2. Antimicrobial Furoquinoline Alkaloids from Vepris lecomteana (Pierre) Cheek & T. Heller (Rutaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.4.1. Disk Diffusion Analysis of Herbal Extracts [bio-protocol.org]

- 9. Preliminary Screening of Antibacterial Activity Using Crude Extracts of Hibiscus rosa sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Setting the Stage: Essential Materials and Methods for Disc Diffusion Testing of Plant Extracts [plantextractwholesale.com]

- 12. Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dictamnine Inhibits the Adhesion to and Invasion of Uropathogenic Escherichia Coli (UPEC) to Urothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Assessment of Obacunone in Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obacunone, a limonoid compound found in citrus fruits and plants of the Rutaceae family, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] As with any potential therapeutic agent, a thorough understanding of its toxicity profile is paramount before it can be considered for further development. This technical guide provides a comprehensive overview of the initial toxicity assessment of obacunone in various cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. Notably, obacunone has demonstrated a selective cytotoxic effect, showing higher toxicity towards cancer cells while exhibiting minimal impact on normal cells.[3][4]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of obacunone in various cancer and normal cell lines as determined by in vitro cytotoxicity assays.

Table 1: IC50 Values of Obacunone in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer | 24 | ~12 | [1] |

| LNCaP | Prostate Cancer | 48 | >60% inhibition at 100 µM | [5] |

| 22RV1 | Prostate Cancer | - | - | [3] |

| MDA-MB-231 | Breast Cancer | - | - | [3] |

| MCF-7 | Breast Cancer | - | 0.02 | [1] |

| Panc-28 | Pancreatic Cancer | 48 | 42.87 | [3] |

| SW480 | Colon Cancer | 24 | 97.02 ± 4.1 | [3] |

| SW480 | Colon Cancer | 72 | 56.22 ± 4.03 | [3] |

| Caco2 | Colon Cancer | 48 | - | [6] |

| HT-29 | Colon Cancer | 48 | - | [6] |

| HCT-116 | Colon Cancer | 48 | - | [6] |

| Y1 | Adrenocortical Tumor | - | - | [7] |

Table 2: Cytotoxicity of Obacunone in Normal Cell Lines

| Species | Cell Line | Tissue Origin | Dose Range (µM) | Effect | Reference |

| Human | RWPE-1 | Prostate | - | No harm | [1][3] |

| Mouse | NIH/3T3 | Embryo Fibroblast | 6.25–200 | No cytotoxicity | [3] |

| Mouse | MC3T3-E1 | Bone | 1–100 | No cytotoxicity | [3] |

| Mouse | AML12 | Liver | IC50 > 100 | No cytotoxicity | [3] |

Experimental Protocols

The following section details a standard protocol for assessing the cytotoxicity of obacunone in cell lines using the MTT assay, a common colorimetric method.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the metabolic activity of cells as an indicator of cell viability following treatment with obacunone.

Materials:

-

Cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Obacunone stock solution (dissolved in a suitable solvent like DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of obacunone in complete culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of obacunone. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT reagent to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the obacunone concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Caption: Workflow for assessing obacunone cytotoxicity using the MTT assay.

Signaling Pathways of Obacunone-Induced Cytotoxicity

Obacunone exerts its cytotoxic effects in cancer cells primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3][5] Several key signaling pathways are modulated by obacunone to achieve this.

Intrinsic Apoptosis Pathway

Obacunone has been shown to activate the intrinsic or mitochondrial pathway of apoptosis.[1][8] This pathway is initiated by intracellular signals that converge on the mitochondria.

-

Inhibition of Akt Signaling: Obacunone inhibits the Akt signaling pathway, a crucial regulator of cell survival.[1][3]

-

Modulation of p53 and Bcl-2 Family Proteins: Obacunone can upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[1][8] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization.

-

Cytochrome c Release and Caspase Activation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytosol.[3][8] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[8] Caspase-9, in turn, activates the effector caspase-3, which executes the final stages of apoptosis by cleaving various cellular substrates.[3][8]

Caption: Signaling cascade of obacunone-induced intrinsic apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, obacunone can cause cell cycle arrest, preventing cancer cells from proliferating.[3] Studies have shown that obacunone can lead to the accumulation of cells in the G1 and G2/M phases of the cell cycle.[3] This effect is often mediated by the activation of cell cycle inhibitors like p21.[3]

Conclusion

The initial in vitro toxicity assessment of obacunone reveals a promising profile for a potential anticancer agent. It demonstrates selective cytotoxicity against a range of cancer cell lines while sparing normal cells. The primary mechanism of its anticancer action appears to be the induction of apoptosis through the intrinsic pathway, involving the modulation of key signaling molecules such as Akt, p53, and the Bcl-2 family of proteins, ultimately leading to caspase activation. Furthermore, obacunone's ability to induce cell cycle arrest contributes to its antiproliferative effects.

This technical guide provides a foundational understanding of obacunone's toxicity in cell lines. Further in-depth studies, including in vivo animal models, are necessary to fully elucidate its safety and efficacy profile for potential clinical applications. The detailed protocols and pathway visualizations presented here serve as a valuable resource for researchers and drug development professionals working on the preclinical evaluation of obacunone and other natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Obacunone, a Promising Phytochemical Triterpenoid: Research Progress on Its Pharmacological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxicity of obacunone and obacunone glucoside in human prostate cancer cells involves Akt-mediated programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Apoptosis mediated cytotoxicity of citrus obacunone in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Dasycarine: A Potential Therapeutic Agent - A Technical Guide

Affiliation: Google Research

Abstract

Dasycarine is a novel quinoline alkaloid recently isolated from the root bark of Dictamnus dasycarpus. While direct pharmacological studies on Dasycarine are currently unavailable in the public domain, the rich ethnobotanical history and extensive phytochemical and pharmacological research on its source plant and related alkaloids provide a strong basis for predicting its therapeutic potential. Dictamnus dasycarpus has been used in traditional Chinese medicine for its anti-inflammatory and detoxifying properties.[1][2] Modern research has confirmed that various compounds isolated from this plant, particularly quinoline alkaloids and limonoids, possess significant anti-inflammatory, anticancer, and antimicrobial activities.[1][3] This technical guide summarizes the current knowledge on the bioactive constituents of Dictamnus dasycarpus, focusing on quinoline alkaloids structurally related to Dasycarine, to project the potential therapeutic avenues for this novel compound. We present available quantitative data, detail relevant experimental protocols, and visualize key signaling pathways to provide a foundational resource for researchers and drug development professionals interested in the therapeutic promise of Dasycarine.

Introduction to Dasycarine and its Source

Inferred Therapeutic Potential of Dasycarine

Based on the pharmacological profile of compounds co-isolated from Dictamnus dasycarpus and the broader class of quinoline alkaloids, the primary therapeutic areas of interest for Dasycarine are inflammation and cancer.

Anti-Inflammatory Potential